molecular formula C10H12O3 B1338343 Methyl 3-ethyl-4-hydroxybenzoate CAS No. 22934-36-7

Methyl 3-ethyl-4-hydroxybenzoate

Cat. No.: B1338343
CAS No.: 22934-36-7
M. Wt: 180.2 g/mol
InChI Key: OWENFSGMTMHRCB-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-4-hydroxybenzoate is an organic compound belonging to the class of esters derived from benzoic acid. It is characterized by the presence of a methyl ester group, an ethyl group, and a hydroxyl group attached to the benzene ring. This compound is often used in various industrial and pharmaceutical applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 3-ethyl-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly as a preservative and antimicrobial agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain esterases, which are enzymes that hydrolyze ester bonds. This inhibition can affect the metabolism of other ester-containing compounds within the cell. Additionally, this compound can bind to proteins, altering their structure and function, which can impact cellular processes such as signal transduction and gene expression .

Cellular Effects

This compound has been observed to exert various effects on different types of cells. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to mimic estrogenic activity, thereby affecting estrogen receptor-mediated signaling pathways. This can lead to changes in gene expression profiles and alterations in cellular metabolism, potentially impacting cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors, such as estrogen receptors, and activate or inhibit their signaling pathways. Additionally, this compound can inhibit the activity of enzymes like esterases, leading to the accumulation of ester-containing compounds and subsequent changes in cellular metabolism. These interactions can result in alterations in gene expression and protein function, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antimicrobial activity and preservation of cellular function. At high doses, this compound can exhibit toxic effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce 3-ethyl-4-hydroxybenzoic acid and methanol. This metabolic process can affect the levels of metabolites within the cell and influence metabolic flux. Additionally, this compound can interact with cofactors and other enzymes involved in metabolic pathways, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of this compound can also be influenced by its binding to proteins, which can affect its bioavailability and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes and proteins involved in metabolic processes. This subcellular localization can impact the compound’s effectiveness and its role in cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-ethyl-4-hydroxybenzoate can be synthesized through the esterification of 3-ethyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is heated in large reactors, and the product is purified through distillation and recrystallization techniques to obtain a high-purity compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzoates.

Scientific Research Applications

Methyl 3-ethyl-4-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential antimicrobial and antifungal properties.

    Industry: Utilized as a preservative in cosmetic and pharmaceutical formulations due to its antimicrobial characteristics.

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate (Methylparaben): Commonly used as a preservative in cosmetics and pharmaceuticals.

    Ethyl 4-hydroxybenzoate (Ethylparaben): Similar applications as methylparaben but with slightly different solubility and efficacy profiles.

    Propyl 4-hydroxybenzoate (Propylparaben): Used in similar contexts with varying degrees of antimicrobial activity.

Uniqueness: Methyl 3-ethyl-4-hydroxybenzoate is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and overall efficacy as a preservative compared to its counterparts. This structural variation can lead to differences in its interaction with biological systems and its effectiveness in various applications.

Properties

IUPAC Name

methyl 3-ethyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWENFSGMTMHRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246860
Record name Benzoic acid, 3-ethyl-4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22934-36-7
Record name Benzoic acid, 3-ethyl-4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22934-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-ethyl-4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-ethyl-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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